molecular formula C14H12N6 B13606020 N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine

N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine

Cat. No.: B13606020
M. Wt: 264.29 g/mol
InChI Key: FJPDZIKWJLKKPZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazine family, which is known for its diverse pharmacological activities and practical applications .

Preparation Methods

The synthesis of N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine typically involves the reaction of pyridazine derivatives with phenyl-substituted reagents under specific conditions . The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions while maintaining the necessary conditions to ensure purity and yield .

Chemical Reactions Analysis

N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyridazine ring or the phenyl group .

Scientific Research Applications

N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it has applications in the agricultural industry as a potential herbicide or pesticide .

Mechanism of Action

The mechanism of action of N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects . For example, its anticancer activity may involve the inhibition of specific kinases or signaling pathways that are essential for cancer cell proliferation .

Comparison with Similar Compounds

N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine can be compared to other pyridazine derivatives, such as pyridazinone and pyridazine-3,6-diamine . While these compounds share a similar core structure, this compound is unique due to the presence of the phenyl group, which enhances its biological activity and specificity . Other similar compounds include pyridazine-based drugs like Zardaverine and Emorfazone, which have different substituents and pharmacological profiles .

Properties

Molecular Formula

C14H12N6

Molecular Weight

264.29 g/mol

IUPAC Name

3-N-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine

InChI

InChI=1S/C14H12N6/c15-12-7-9-14(20-18-12)16-13-8-6-11(17-19-13)10-4-2-1-3-5-10/h1-9H,(H2,15,18)(H,16,19,20)

InChI Key

FJPDZIKWJLKKPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NC3=NN=C(C=C3)N

Origin of Product

United States

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